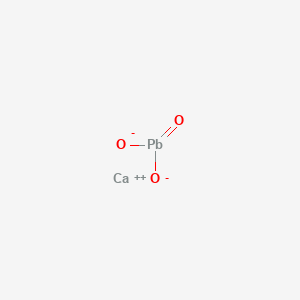

![molecular formula C7H6BrN3 B1143942 3-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1276056-84-8](/img/structure/B1143942.png)

3-Bromo-6-methylimidazo[1,2-A]pyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives, including 3-Bromo-6-methylimidazo[1,2-a]pyrazine, often involves multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction. This method provides an efficient route to various 3-aminoimidazo[1,2-a]pyrazines starting from aminopyrazines, aldehydes, and isocyanides, achieving high yields and excellent purity (Baenziger et al., 2017). Additionally, one-pot multi-component syntheses have been developed for producing imidazo[1,2-a]pyrazine derivatives, further showcasing the versatility and efficiency of modern synthetic approaches (Adib et al., 2008).

Molecular Structure Analysis

The structural analysis of imidazo[1,2-a]pyrazines reveals a bicyclic heterocycle that includes nitrogen atoms at key positions, contributing to its chemical reactivity and potential for modification. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy play a crucial role in confirming the molecular structure of synthesized compounds, ensuring the accuracy of the synthetic process and the purity of the compounds (Guirado et al., 2020).

Applications De Recherche Scientifique

Pharmacological Applications : Imidazo[1,2-a]pyrazine derivatives, including those related to 3-Bromo-6-methylimidazo[1,2-A]pyrazine, have demonstrated significant anti-inflammatory activity. For instance, a study synthesized various imidazo[1,2-a]pyrazine derivatives and evaluated their anti-inflammatory effects in vivo (Abignente et al., 1992).

Synthesis and Industrial Application : The efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, a critical scaffold in many drugs, has been developed through a Groebke–Blackburn–Bienaymé multicomponent reaction. This process has been scaled up, demonstrating its industrial applicability (Baenziger, Durantie, & Mathes, 2017).

Medical Research : Various imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. This indicates their potential therapeutic applications in medical fields such as cardiology and respiratory medicine (Sablayrolles et al., 1984).

Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized and exhibited promising antimicrobial activity. This underscores the potential of imidazo[1,2-a]pyrazine derivatives in addressing microbial infections (Jyothi & Madhavi, 2019).

Chemiluminescence Properties : Studies have been conducted on imidazo[1,2-a]pyrazin derivatives for their chemiluminescence properties, indicating their potential use in analytical chemistry and bioimaging applications (Toya et al., 1992).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Orientations Futures

While specific future directions for 3-Bromo-6-methylimidazo[1,2-A]pyrazine are not mentioned in the search results, there is a general interest in the development of new drugs based on imidazopyridine analogues, particularly for the treatment of tuberculosis . This suggests potential future research directions for related compounds.

Propriétés

IUPAC Name |

3-bromo-6-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUZBYIIQKISEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CN=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282046 | |

| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-methylimidazo[1,2-A]pyrazine | |

CAS RN |

1276056-84-8 | |

| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.